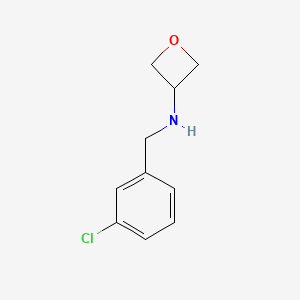

N-(3-Chlorobenzyl)oxetan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIMDEJZNJMZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Chlorobenzyl Oxetan 3 Amine

General Synthetic Approaches to Oxetane-3-amine Scaffolds

The construction of the oxetane (B1205548) ring, a strained four-membered ether, and the introduction of an amine functionality at the 3-position are key challenges in the synthesis of oxetane-3-amine scaffolds. Several synthetic strategies have been developed to address these challenges, including the Horner-Wadsworth-Emmons reaction, aza-Michael addition, and reductive amination.

Horner–Wadsworth–Emmons Reactions in Oxetane Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the formation of alkenes and can be adapted for the synthesis of oxetane precursors. wikipedia.orgyoutube.comorganic-chemistry.orgorganicchemistrydata.org This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the context of oxetane synthesis, a common strategy involves the preparation of an α,β-unsaturated ester containing the oxetane ring, such as methyl 2-(oxetan-3-ylidene)acetate. This intermediate is typically synthesized via a DBU-catalyzed Horner–Wadsworth–Emmons reaction of oxetan-3-one. bohrium.comnih.govresearchgate.net The resulting ylideneacetate can then undergo further transformations to introduce the desired amine functionality.

The stereoselectivity of the HWE reaction generally favors the formation of (E)-alkenes due to the thermodynamic stability of the transition state leading to this isomer. wikipedia.orgnrochemistry.com The reaction mechanism proceeds through the initial deprotonation of the phosphonate, followed by nucleophilic attack on the carbonyl compound to form an oxaphosphetane intermediate, which then eliminates to yield the alkene. youtube.comnrochemistry.com

Aza-Michael Addition Strategies for Oxetane Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a direct method for introducing a nitrogen nucleophile to the oxetane scaffold. bohrium.comnih.govmdpi.com This reaction is particularly useful for functionalizing pre-formed oxetane-containing Michael acceptors. For instance, methyl 2-(oxetan-3-ylidene)acetate, synthesized via the HWE reaction, can serve as a substrate for the aza-Michael addition of various amines. bohrium.comnih.govresearchgate.netmdpi.com This approach allows for the introduction of a wide range of substituents on the nitrogen atom, leading to a diverse library of oxetane derivatives. mdpi.com

The reaction is often catalyzed by a base, such as DBU, and proceeds under mild conditions. mdpi.com The versatility of the aza-Michael addition has been demonstrated with various heterocyclic amines, including pyrazoles, imidazoles, and triazoles, to produce novel heterocyclic amino acid-like structures containing the oxetane ring. mdpi.com

Reductive Amination Routes to N-Substituted Oxetan-3-amines

Reductive amination is a widely employed and highly effective method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. masterorganicchemistry.comyoutube.comlibretexts.org This two-step process involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by the reduction of the C=N double bond. libretexts.org In the context of synthesizing N-substituted oxetan-3-amines, oxetan-3-one serves as the key carbonyl-containing starting material.

The reaction of oxetan-3-one with a primary amine, such as 3-chlorobenzylamine, leads to the formation of an imine intermediate. Subsequent reduction of this imine with a suitable reducing agent affords the desired N-substituted oxetan-3-amine. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly advantageous as it is selective for the reduction of imines in the presence of ketones, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.com This method avoids the issue of over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.com Recent advancements have also explored the use of iron-based catalysts for the reductive amination of ketones and aldehydes with ammonia, offering a sustainable approach to primary amine synthesis. d-nb.info

Specific Synthesis of N-(3-Chlorobenzyl)oxetan-3-amine and Analogues

The synthesis of the target compound, this compound, is most directly achieved through the reductive amination of oxetan-3-one with 3-chlorobenzylamine. This method provides a straightforward and efficient route to the desired product. The molecular formula of this compound is C₁₀H₁₂ClNO, and its molecular weight is 197.66 g/mol . chemscene.com

| Method | Starting Materials | Key Intermediates | Reagents/Conditions |

|---|---|---|---|

| Horner-Wadsworth-Emmons followed by Aza-Michael Addition | Oxetan-3-one, Phosphonate ester, Amine | Methyl 2-(oxetan-3-ylidene)acetate | 1. DBU (for HWE) 2. Amine (for Aza-Michael) |

| Reductive Amination | Oxetan-3-one, Primary or Secondary Amine | Imine/Enamine | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) |

The synthesis of analogues of this compound can be accomplished by varying the substituted benzylamine (B48309) used in the reductive amination reaction. For example, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized, highlighting the versatility of modifying the benzyl (B1604629) group. researchgate.net

Derivatization and Functionalization of the Oxetane and Benzyl Moieties

Further chemical modifications of this compound can be performed on both the oxetane ring and the N-benzyl group to explore structure-activity relationships and generate novel compounds.

Modifications of the N-Benzyl Group

The N-benzyl group serves as a versatile handle for further functionalization. The benzyl group itself can be removed under various conditions, including reductive, oxidative, and acid-base mediated debenzylation, to yield the free secondary amine, oxetan-3-amine. This free amine can then be reacted with a variety of electrophiles to introduce different substituents.

Substitutions on the Oxetane Ring

The oxetane ring, particularly when substituted at the 3-position as in this compound, serves as a versatile scaffold for further chemical modifications. The inherent ring strain and the presence of the oxygen atom influence the regioselectivity of reactions, making the oxetane a unique substrate in organic synthesis.

Research into the functionalization of the oxetane core has yielded several effective strategies. A primary precursor for many of these transformations is oxetan-3-one. beilstein-journals.orgresearchgate.net For instance, the reaction of oxetan-3-one with various nucleophiles allows for the introduction of a wide range of substituents at the C3 position. A notable method involves the Horner-Wadsworth-Emmons reaction of oxetan-3-one to produce methyl 2-(oxetan-3-ylidene)acetate. bohrium.commdpi.com This α,β-unsaturated ester can then undergo aza-Michael additions with various amines, leading to the formation of 3-substituted 3-(acetoxymethyl)oxetane compounds. bohrium.commdpi.com

Another significant approach involves the asymmetric synthesis of 2-substituted oxetan-3-ones. This can be achieved through the metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with electrophiles like alkyl, allyl, or benzyl halides. acs.orgacs.org This methodology allows for the creation of chiral oxetane building blocks with high enantioselectivity. acs.orgacs.org

Furthermore, direct nucleophilic substitution on 3-substituted oxetanes is a common transformation. Simple oxetane derivatives with leaving groups such as tosylates or halides at the 3-position are effective electrophiles for N-alkylation via an SN2 mechanism. acs.org The synthesis of complex molecules, such as quinoline (B57606) derivatives, has been demonstrated starting from oxetan-3-one, which is converted to a 3-hydroxyoxetane intermediate and subsequently undergoes nucleophilic substitution with substituted benzyl bromides. nih.gov

The following table summarizes key substitution reactions on the oxetane ring:

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Oxetan-3-one | Methyl-2-(dimethoxyphosphoryl)acetate, DBU | Methyl (oxetan-3-ylidene)acetate | mdpi.com |

| Methyl (oxetan-3-ylidene)acetate | NH-Heterocycles, DBU | 3-Substituted 3-(acetoxymethyl)oxetanes | bohrium.commdpi.com |

| Oxetan-3-one SAMP/RAMP Hydrazone | nBuLi, Electrophiles (e.g., Benzyl bromide) | 2-Substituted oxetan-3-ones | acs.orgacs.org |

| 3-Bromo- or 3-Tosyloxy-oxetane | N-Heteroaromatic compounds | N-Alkylated oxetanes | acs.org |

| 3-Aryl-oxetan-3-ol | Substituted benzyl bromide, NaH | 3-Aryl-3-(benzyloxy)oxetane | nih.gov |

Novel Oxetane Building Blocks in Organic Synthesis

The unique physicochemical properties conferred by the oxetane motif have made it a highly desirable component in modern medicinal chemistry. Consequently, this compound and related substituted oxetanes are increasingly utilized as novel building blocks for the synthesis of complex molecules. researchgate.netacs.orgcymitquimica.com

Oxetanes are recognized as valuable isosteric replacements for gem-dimethyl and carbonyl groups, offering improvements in properties like aqueous solubility, metabolic stability, and lipophilicity without the steric bulk issues associated with traditional groups. beilstein-journals.orgresearchgate.netnih.gov The most widely employed oxetane building blocks are 3-amino-oxetane and oxetan-3-one. acs.orgnih.gov These are versatile precursors used in a variety of reactions, including amide couplings, reductive aminations, and nucleophilic substitutions, to incorporate the oxetane scaffold into larger molecules. acs.org

The commercial availability of a growing number of 3-monosubstituted oxetane building blocks has facilitated their integration into drug discovery programs. acs.orgnih.gov Methyleneoxetanes, for example, are versatile reagents that allow for the construction of various oxetane-containing structures through standard and innovative organic reactions. enamine.net The demand for these building blocks stems from their ability to impart favorable sp3 character and polarity to drug candidates. enamine.net

Key oxetane building blocks and their applications are highlighted in the table below:

| Building Block | Typical Reactions | Application | Reference(s) |

| Oxetan-3-one | Reductive amination, Horner-Wadsworth-Emmons, Organometallic additions | Synthesis of 3-aminooxetanes, 3-substituted oxetanols, and other derivatives | beilstein-journals.orgacs.orgnih.gov |

| 3-Aminooxetane | Amide coupling, Reductive amination, SNAr reactions | Introduction of the oxetane motif onto various molecular scaffolds | acs.orgnih.gov |

| 3-(Tosyloxy/Halo)oxetane | Nucleophilic substitution (SN2) | Alkylation of nucleophiles (e.g., amines, phenols) | acs.org |

| Methyleneoxetanes | Michael addition, Cycloadditions | Construction of diverse oxetane-containing compounds | enamine.net |

| This compound | Further functionalization (e.g., on the amine or aromatic ring) | Starting material for more complex molecules | cymitquimica.com |

Chemical Reactivity and Stability Considerations

Ring-Opening Reactions of Oxetanes

The strain energy of the oxetane ring (approximately 107 kJ/mol) makes it prone to ring-opening reactions under various conditions, proceeding with nucleophiles, rearrangements, or ring expansions. acs.orgresearchgate.net These reactions are synthetically valuable as they lead to functionalized, open-chain products. researchgate.net

Ring-opening can be initiated by a range of reagents and conditions. Under acidic conditions, the ether oxygen is protonated, activating the ring for nucleophilic attack. nih.gov However, ring-opening is not limited to acidic media. For example, 2-monosubstituted oxetane derivatives have been shown to undergo ring scission during metabolic studies, forming hydroxy acid and diol metabolites. acs.org Reductive ring-opening is another important transformation. Frustrated Lewis pairs, such as the combination of B(C₆F₅)₃ and a hydrosilane, can catalyze the reductive opening of 3-aryl-substituted oxetanes. acs.org This can proceed through a simple hydrosilylative opening or, more unusually, via a double reduction involving aryl migration through a phenonium ion intermediate. acs.org

The regioselectivity of the ring-opening is often dependent on the substitution pattern and the reaction conditions, with nucleophilic attack typically occurring at the less sterically hindered carbon of the oxetane ring. researchgate.net

Influence of Substitution Patterns on Oxetane Stability

The stability of the oxetane ring is not uniform and is significantly influenced by its substitution pattern. nih.gov This is a crucial consideration for both synthetic planning and the application of oxetane-containing compounds in fields like medicinal chemistry.

A general observation is that 3,3-disubstituted oxetanes exhibit the highest stability. nih.gov This enhanced stability is attributed to steric hindrance, where the substituents at the C3 position block the trajectory of external nucleophiles toward the C-O σ* antibonding orbital, thus impeding ring-opening reactions. nih.gov Conversely, oxetanes with substituents at the C2 position are generally less stable. acs.org

Studies comparing metabolic stability have shown that 3-monosubstituted oxetanes are more stable than their 2-monosubstituted counterparts. acs.org The introduction of gem-dimethyl groups also has a pronounced effect; substitution at the C4-position can enhance metabolic stability, whereas the same substitution at the C3-position can lead to a considerable decrease in stability. acs.org The prevalence of 3-monosubstituted oxetanes, such as this compound, in drug discovery campaigns reflects a balance between synthetic accessibility and the desirable stability conferred by this substitution pattern. acs.orgnih.gov

The following table provides a qualitative comparison of stability based on substitution patterns:

| Substitution Pattern | Relative Stability | Rationale | Reference(s) |

| 3,3-Disubstituted | High | Steric shielding of the C-O bonds by substituents at C3. | nih.gov |

| 3-Monosubstituted | Moderate to High | Balances stability with synthetic accessibility; more stable than 2-substituted. | acs.orgnih.gov |

| 2-Monosubstituted | Low to Moderate | More susceptible to ring scission and metabolic degradation. | acs.org |

| Unsubstituted | Low | High ring strain with no steric protection. | acs.orgnih.gov |

Biological Activity Profiling and Preclinical Evaluation of Oxetane Containing Compounds

In Vitro Assays for Biological Activity

In vitro studies are fundamental in determining the potential therapeutic applications of a chemical entity by assessing its activity in a controlled laboratory setting. For oxetane-containing compounds, these assays have revealed a broad spectrum of biological effects.

Antimicrobial Spectrum and Potency (e.g., Antibacterial, Antifungal)

The structural components of N-(3-Chlorobenzyl)oxetan-3-amine suggest a potential for antimicrobial activity. Research into related heterocyclic compounds has demonstrated both antibacterial and antifungal properties.

Antibacterial Activity : Derivatives incorporating an oxetane (B1205548) ring have been evaluated for their effects against various bacterial strains. For instance, a series of novel quinoline (B57606) derivatives bearing a 3-((4-chlorobenzyl)oxy)oxetan moiety were synthesized and screened for antibacterial activity against Gram-negative strains like E. coli and P. mirabilis, and Gram-positive strains such as B. subtilis and S. albus. acs.orgresearchgate.netnih.gov One compound in this series demonstrated notable activity against B. subtilis. acs.org The oxetane subunit itself, as found in the natural product Oxetin, has been shown to possess antibacterial effects. mdpi.com

Antifungal Activity : The antifungal potential of compounds containing the chlorobenzyl or oxetane motif has also been explored. A benzimidazole (B57391) derivative with a 3-chlorobenzyl group showed potent action against Candida glabrata and C. krusei, species known for their resistance to available antifungal medicines. researchgate.net Furthermore, certain quinoline-oxetane derivatives have displayed good antifungal activity against A. niger. acs.org Studies on other heterocyclic systems, such as 1,3,4-thiadiazoles, have also highlighted their potential as antifungal agents. researchgate.net

Antiproliferative and Anticancer Activities (e.g., against specific cell lines like glioblastoma, AML, gastric, colorectal cancer)

The anticancer potential of oxetane-containing compounds has been a significant area of investigation. The unique geometry and hydrogen bonding capabilities of the oxetane ring can enhance interactions with biological targets relevant to cancer. nih.gov

Glioblastoma : A class of oxetanyl compounds designed as inhibitors of the fat mass- and obesity-associated protein (FTO) has shown potent antiproliferative effects in glioblastoma (GBM) models. nih.govacs.org For example, several oxetane inhibitors demonstrated significant growth inhibition in GBM and glioblastoma stem cell (GSC) lines at a 30 µM concentration. nih.gov Other research into indole-based derivatives has also identified compounds with antiproliferative activity against the human U87MG GBM cancer cell line. mdpi.com

Acute Myeloid Leukemia (AML) : The aforementioned FTO inhibitors with an oxetanyl group also displayed significant inhibitory activity against AML subtypes. nih.govacs.org Specifically, a lead compound from this class, FTO-43 N, showed marked inhibition of AML cell growth. nih.gov

Gastric Cancer : The oxetanyl FTO inhibitors have been tested against gastric cancer cell lines, where FTO is often highly upregulated. nih.govacs.org The lead compound FTO-43 N was shown to impair the growth of multiple gastric cancer cell lines (AGS, SNU16, and KATOIII) with potency comparable to the clinical chemotherapeutic agent 5-fluorouracil. nih.govacs.org

Colorectal Cancer : Several studies have highlighted the activity of complex heterocyclic compounds against colorectal cancer (CRC) cell lines. A novel carnosic acid derivative incorporating a urea (B33335) substituent with a meta-chloro atom on the benzene (B151609) ring displayed significant antiproliferative activity against HCT116, SW480, and SW620 CRC cell lines. mdpi.com Another study on benzochromenopyrimidine derivatives identified compounds with potent inhibitory activity against human LoVo and HCT-116 cancer cells. semanticscholar.org

| Compound Class | Specific Compound | Cancer Type | Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|---|

| Carnosic Acid Derivative | Compound 14 (meta-chloro substituted) | Colorectal | HCT116 | 9.8 | mdpi.com |

| Carnosic Acid Derivative | Compound 14 (meta-chloro substituted) | Colorectal | SW480 | 6.1 | mdpi.com |

| Carnosic Acid Derivative | Compound 14 (meta-chloro substituted) | Colorectal | SW620 | 6.1 | mdpi.com |

| Oxetanyl FTO Inhibitor | FTO-43 N | Gastric | AGS | ~5 | nih.gov |

| Oxetanyl FTO Inhibitor | FTO-43 N | Gastric | SNU-16 | ~2.5 | nih.gov |

| Oxetanyl FTO Inhibitor | FTO-43 N | Gastric | KATOIII | ~10 | nih.gov |

| Benzochromenopyrimidine | Compound 3a | Colorectal | LoVo | 14.99 | semanticscholar.org |

| Benzochromenopyrimidine | Compound 3g | Colorectal | LoVo | 11.79 | semanticscholar.org |

| Benzochromenopyrimidine | Compound 3a | Colorectal | HCT-116 | 15.92 | semanticscholar.org |

| Benzochromenopyrimidine | Compound 3g | Colorectal | HCT-116 | 13.61 | semanticscholar.org |

Other Reported Biological Modulations (e.g., Neuroprotective, Antiviral, Enzyme Inhibition, NMDA Receptor Modulation)

Beyond direct cytotoxic and antimicrobial effects, the structural motifs found in this compound are present in molecules with diverse biological activities.

Neuroprotective and NMDA Receptor Modulation : Amino-oxetanes have been investigated for their role in the central nervous system. Specifically, 3-aminooxetane-3-carboxylic acid has been reported as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex. mdpi.com The NMDA receptor is crucial for synaptic plasticity and neuronal function, and its modulation is a key strategy for treating neurological disorders. google.com Other complex cage amines have also been developed as NMDA receptor antagonists. nih.gov

Antiviral Activity : Certain oxetane derivatives have been explored for their potential as antiviral agents. The oxetane ring is found in compounds with reported antiviral activity against various viruses. nih.gov For instance, brominated benzimidazole ribonucleoside derivatives have shown antiviral properties. rsc.org More recently, inhibitors of the SARS-CoV-2 Nsp14 N7-methyltransferase have been identified, some of which are non-covalent and possess novel chemotypes. nih.gov

Enzyme Inhibition : The ability of oxetane-containing molecules to act as enzyme inhibitors is a significant area of research. ambeed.com As previously mentioned, a new class of oxetanyl compounds was rationally designed as potent and selective inhibitors of the FTO m6A-RNA demethylase, an important target in cancer. nih.govacs.org Additionally, derivatives of N-(3-aminobenzyl)acetamidine have been studied as selective inhibitors of inducible nitric oxide synthase (iNOS). nih.gov

In Vivo Efficacy Studies in Preclinical Models

Translating in vitro activity to in vivo efficacy is a critical step in preclinical evaluation. This involves testing compounds in living organisms to assess their therapeutic effects in a complex biological system.

Evaluation of Therapeutic Efficacy in Disease Models

While specific in vivo data for this compound is not available, studies on related compounds provide a basis for potential efficacy in disease models.

Anticancer Efficacy : The in vivo anticancer potential of compounds with similar structural elements has been demonstrated. For example, benzoxazine (B1645224) and aminomethyl compounds derived from eugenol (B1671780) exhibited anticancer activity in a mouse fibrosarcoma model, showing a reduction in both cancer incidence and tumor weight. nih.gov In another study, an imamine-1,3,5-triazine derivative not only showed potent antiproliferative activity in vitro but also had a strong inhibitory effect on the proliferation of MDA-MB-231 tumor xenografts in vivo. rsc.org These studies suggest that compounds containing amine and benzyl-like structures can be effective in preclinical cancer models.

Target Identification and Validation for Oxetane Derivatives

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for optimizing its therapeutic potential.

FTO Demethylase : For the oxetanyl class of anticancer agents, the fat mass- and obesity-associated protein (FTO) has been identified and validated as a key cellular target. nih.govacs.org The lead compound FTO-43 N was shown to increase cellular levels of m6A and m6Am RNA modifications in a manner comparable to FTO knockdown, confirming that its antiproliferative effects are mediated through the inhibition of FTO. nih.govacs.org

Tubulin and Topoisomerase : Other studies suggest different potential targets for related heterocyclic compounds. Molecular docking studies on 1,2,4-triazol-3-amine analogs suggest that the tubulin–combretastatin A-4 binding site could be a primary molecular target for their anticancer activity. mdpi.com Additionally, some pyrano[3,2-c]quinoline analogues are thought to exert their antitumor activity through the inhibition of topoisomerase II. scirp.org The diverse biological activities reported for these classes of compounds indicate that the specific substitution patterns on the core heterocyclic structure play a critical role in determining the primary molecular target.

Mechanism of Action and Molecular Interactions of N 3 Chlorobenzyl Oxetan 3 Amine Analogues

Elucidation of Molecular Targets and Binding Modes

The biological activity of N-(3-Chlorobenzyl)oxetan-3-amine and its analogues stems from their interactions with specific molecular targets. Research has identified several key proteins where these compounds and related structures exert their effects. The primary targets include enzymes, such as the fat mass and obesity-associated protein (FTO), and G-protein coupled receptors (GPCRs), like the serotonin (B10506) 5-HT6 and dopamine (B1211576) D3 receptors (D3R). nih.govnih.govmdpi.com

The binding modes of these analogues are diverse and target-specific. For instance, in the context of the dopamine D3 receptor, which has a high degree of similarity to the D2 receptor, the binding site is located in the upper half of the transmembrane domain, enclosed by transmembrane helices 3, 5, 6, and 7. nih.gov The selectivity of ligands for D3R over D2R can be influenced by interactions with a secondary hydrophobic pocket at the interface of helices 2 and 3. nih.gov

In enzymatic targets like matrix metalloproteinase-13 (MMP-13), a key enzyme in breast cancer, docking studies have revealed that the oxetane (B1205548) ring of inhibitor analogues orients itself toward a zinc ion (Zn2+) within the active site, suggesting a metal-chelating interaction that contributes to its inhibitory activity and selectivity. nih.gov For FTO inhibitors, the binding is characterized by a combination of hydrogen bonds and π-π stacking interactions, which anchor the molecule within the active site. nih.gov

Simultaneously targeting multiple receptors, such as the 5-HT6 and D3 receptors, is a strategy explored for neurodegenerative disorders. mdpi.com The affinity of ligands for these receptors is critically dependent on the formation of a salt bridge, a strong non-covalent interaction, between the basic amine of the ligand and a conserved aspartic acid residue (D3.32) in the receptor's binding site. mdpi.com

Table 1: Molecular Targets and Binding Characteristics of Oxetane Analogues

| Target Protein | Class | Key Binding Interactions | Reference Compound/Analogue |

|---|---|---|---|

| FTO Demethylase | Enzyme | Hydrogen bonding, π-π stacking | Oxetanyl compound 23 |

| MMP-13 | Enzyme | Metal chelation (Zn2+) by oxetane ring | Compound 123 |

| 5-HT6 Receptor | GPCR | Salt bridge with Aspartic Acid (D3.32) | PZ-1643 and analogues |

| Dopamine D3 Receptor | GPCR | Salt bridge with Aspartic Acid (D3.32), hydrophobic interactions | PZ-1643 and analogues |

Enzymatic Inhibition and Activation Studies (e.g., RNA Demethylase FTO Inhibition)

Analogues containing the oxetane moiety have demonstrated significant potential as enzyme inhibitors. A prominent example is the inhibition of the m6A-RNA demethylase FTO, a target of interest in cancer therapy. nih.govnih.gov A class of oxetane-containing compounds has been identified as competitive inhibitors of FTO. nih.gov

One such compound, referred to as oxetanyl compound 23, showed potent enzymatic inhibition of FTO with an IC₅₀ value of 0.35 μM. nih.gov This compound also exhibited high selectivity for FTO over the related demethylase ALKBH5, for which the IC₅₀ was greater than 40 μM. nih.gov Further optimization led to the development of inhibitors like FTO-43N, which not only inhibit the enzyme but also impair the growth of gastric cancer cell lines and increase the cellular levels of methylated RNA (m⁶A and m⁶Am), confirming on-target activity. acs.org

The inhibitory mechanism for these compounds against FTO is competitive, meaning they bind to the active site of the enzyme and prevent the binding of the natural substrate. nih.gov Beyond FTO, oxetane-containing molecules have also been developed as highly potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), with compounds like RF036 demonstrating a Ki of 2.7 nM. nih.gov

Table 2: FTO Inhibition Data for Representative Oxetane Analogues

| Compound | Target Enzyme | Inhibition (IC₅₀) | Selectivity (vs. ALKBH5) | Mechanism |

|---|---|---|---|---|

| Oxetanyl compound 23 | FTO | 0.35 µM | >114-fold | Not specified |

| FTO-43N | FTO | Not specified | Not specified | Competitive |

| RF036 (analogue) | MMP-13 | 2.7 nM (Ki) | High vs. other MMPs | Not specified |

Receptor Binding and Functional Assays (e.g., 5-HT6/D3R)

In the realm of neuroscience, this compound analogues have been investigated for their ability to bind to and modulate the activity of neurotransmitter receptors, particularly the serotonin 5-HT6 receptor and the dopamine D3 receptor (D3R). mdpi.comnih.gov Both receptors are considered important targets for treating cognitive deficits and neuropsychiatric disorders. mdpi.compreprints.org

A series of 1H-pyrrolo[3,2-c]quinoline derivatives, which are structurally related to the core scaffold of interest, were synthesized and evaluated for their affinity for both 5-HT6R and D3R. mdpi.com The binding affinity is critically influenced by the nature of the amine substituent. The interaction with a conserved aspartic acid (D3.32) in the binding pocket of these aminergic receptors is paramount. mdpi.com

Functional assays confirmed that some of these compounds act as potent 5-HT6R antagonists. mdpi.com Interestingly, structural modifications that were beneficial for binding to the 5-HT6 receptor, enhancing the stability of the ligand-receptor complex, were not necessarily favorable for binding to the D3 receptor. mdpi.com For example, introducing a 2-hydroxypropyl or 3,3,3-trifluoropropyl chain on the basic nitrogen atom led to less stable complexes with the D3R, as shown by molecular dynamics simulations. mdpi.com This highlights the subtle structural nuances that govern receptor selectivity.

Table 3: Receptor Binding Affinity of a Related 1H-Pyrrolo[3,2-c]quinoline Analogue

| Compound | 5-HT6R Affinity (Ki, nM) | D3R Affinity (Ki, nM) |

|---|---|---|

| PZ-1643 | 49 | 19 |

Role of Oxetane Ring in Ligand-Target Recognition

First, the oxetane ring introduces three-dimensionality, moving away from flat structures and allowing access to unexplored chemical space. nih.gov This can lead to a better conformational fit within the binding pocket of a target protein. acs.org Second, the ring is small yet polar, which can be used to introduce steric bulk in a desired direction to improve binding affinity without significantly increasing lipophilicity. nih.gov

In specific interactions, the oxetane ring can directly participate in binding. Docking studies of an MMP-13 inhibitor showed the oxetane ring pointing towards and likely chelating a Zn2+ ion in the enzyme's active site, a key interaction for its high potency and selectivity. nih.gov In an FTO inhibitor, the oxetane moiety was found to form a favorable hydrogen bond with the amino acid residue Ser 229. nih.gov The strained C–O–C bond angle of the oxetane exposes the lone pairs on the oxygen atom, making it an excellent hydrogen bond acceptor. acs.org Furthermore, replacing other groups like gem-dimethyl or carbonyl with an oxetane ring can improve potency, target specificity, and pharmacokinetic properties such as solubility and metabolic stability. nih.govresearchgate.net

Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonds, are fundamental to the mechanism of action of this compound analogues. nih.govnih.gov The oxetane oxygen is a highly effective hydrogen bond acceptor, more so than other cyclic ethers, and is competitive with most carbonyl groups found in esters and ketones. acs.org

In the context of FTO inhibition, docking studies suggest that hydrogen bonds, along with π-π stacking, are responsible for the tight binding of oxetane-containing inhibitors. nih.gov Specifically, the oxetane ring itself can act as a hydrogen bond acceptor, forming a crucial interaction with a serine residue (Ser 229) in the FTO active site. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Chlorobenzyl Oxetan 3 Amine Derivatives

Impact of N-Benzyl Substitution on Biological Activity

The substitution pattern on the N-benzyl group of N-(substituted benzyl)oxetan-3-amines plays a critical role in determining their biological activity.

Influence of Halogenation (e.g., Chlorine Position)

The position of halogen atoms on the benzyl (B1604629) ring can significantly modulate the biological activity of N-benzyloxetan-3-amine derivatives. In a series of benzimidazole (B57391) derivatives, it was observed that a mono-chloro substituent on the N-benzyl ring at the ortho- or para-position enhanced potency against the A549 lung cancer cell line. rsc.orgnih.gov Conversely, the presence of bulkier groups, such as 2,4-dichloro substitution, led to a reduction in activity. rsc.orgnih.gov

In another study on 1,4-benzoxazepines, substrates with meta- and ortho-substituted aromatic rings containing halogens resulted in high yields and enantioselectivities in catalytic desymmetrization reactions. nih.gov Specifically, a substrate with a 3-chlorobenzyl group yielded the corresponding benzoxazepine with high efficiency and stereochemical control. nih.gov This suggests that the 3-chloro substitution pattern is well-tolerated and can be beneficial for achieving desired pharmacological activities.

The following table summarizes the impact of halogenation on the N-benzyl ring on the activity of various compound series.

| Compound Series | Halogen Substitution | Effect on Activity |

| Benzimidazole Derivatives | ortho- or para-chloro | Increased potency against A549 cell line rsc.orgnih.gov |

| Benzimidazole Derivatives | 2,4-dichloro | Reduced activity rsc.orgnih.gov |

| 1,4-Benzoxazepines | meta- and ortho-halogen | High yields and enantioselectivities nih.gov |

Effects of Other Aromatic Substituents

Beyond halogenation, other substituents on the aromatic ring of the N-benzyl group also exert a significant influence on biological activity. For instance, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, the introduction of an isobutyl chain on the nitrogen atom of the pyrrolidine (B122466) ring, which is attached to the main scaffold, maintained a high affinity for the 5-HT6 receptor and was advantageous for affinity to the D3 receptor. mdpi.com However, the addition of 2-hydroxyethyl or 3-methoxyprop-1-yl groups was unfavorable for interaction with the 5-HT6 receptor. mdpi.com

In the context of benzimidazole derivatives, 3,4,5-trimethoxybenzyl substitution at the tail of the molecule resulted in highly active compounds against several cancer cell lines. rsc.orgnih.gov In contrast, for a series of quinoline-based anti-tuberculosis compounds, the specific aromatic substitution pattern of 2,5-bis(trifluoromethoxy) was found to be optimal for activity. bohrium.com

The table below illustrates the effects of various aromatic substituents on the N-benzyl group.

| Compound Series | Aromatic Substituent | Effect on Activity |

| 1H-Pyrrolo[3,2-c]quinolines | Isobutyl on pyrrolidine nitrogen | Maintained high 5-HT6R affinity, beneficial for D3R affinity mdpi.com |

| 1H-Pyrrolo[3,2-c]quinolines | 2-hydroxyethyl or 3-methoxyprop-1-yl | Unfavorable for 5-HT6R interaction mdpi.com |

| Benzimidazole Derivatives | 3,4,5-trimethoxybenzyl | Highly active against cancer cell lines rsc.orgnih.gov |

| Quinoline-based Anti-TB Compounds | 2,5-bis(trifluoromethoxy) | Optimal for anti-tuberculosis activity bohrium.com |

Role of Oxetane (B1205548) Ring Modification on Pharmacological Profile

Modifications to the oxetane ring itself can significantly alter the pharmacological profile of a compound. The substitution pattern on the oxetane ring has been shown to be strongly linked to its chemical stability, with 3,3-disubstitution being the most stable. nih.govsemanticscholar.orgacs.org In a study of N-substituted arylsulfonamides, a 3-monosubstituted oxetane derivative was found to be more stable to human liver microsomes than a 2-monosubstituted derivative. acs.org Furthermore, the major metabolic route for the 3-monosubstituted oxetane was oxidation of the bridging methylene (B1212753) carbon, leading to N-dealkylation. acs.org

The introduction of an oxetane can also influence the basicity of nearby amines. semanticscholar.orgacs.org This is a crucial consideration in drug design, as the pKa of a molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Bioisosteric Replacements Utilizing the Oxetane Motif

The oxetane ring is increasingly utilized as a bioisosteric replacement for other common functional groups in drug molecules, which can lead to improved physicochemical and pharmacological properties. beilstein-journals.org

Oxetanes as Gem-Dimethyl Isosteres

The gem-dimethyl group is often introduced into drug candidates to block metabolically weak C-H positions, but this typically increases lipophilicity. nih.govacs.org The oxetane ring, having a similar molecular volume to the gem-dimethyl group, can serve as a more polar equivalent. acs.org Replacing a gem-dimethyl group with an oxetane can therefore block metabolic sites without the undesirable increase in lipophilicity, often leading to improved aqueous solubility and metabolic stability. nih.govacs.orgresearchgate.net Pioneering studies have demonstrated that this bioisosteric replacement can significantly reduce lipophilicity and decrease metabolic liability. nih.govacs.orgacs.org

Oxetanes as Carbonyl Isosteres

The oxetane ring is also a recognized bioisostere for the carbonyl group. nih.govacs.orgnih.govsemanticscholar.orgacs.org Oxetanes can mimic the hydrogen-bonding ability and dipole moment of carbonyls while offering potential improvements in metabolic stability and increased three-dimensionality. acs.org The hydrogen-bond-accepting ability of the oxetane oxygen is stronger than that of many cyclic ethers and even some carbonyl functional groups like aldehydes, ketones, and esters. acs.orgbeilstein-journals.org This makes 3-substituted oxetanes attractive replacements for carbonyls in drug design, potentially circumventing carbonyl-specific enzymatic degradation and improving aqueous solubility. acs.orgbeilstein-journals.org

The following table provides a comparison of the properties of oxetanes as bioisosteres.

| Bioisosteric Replacement | Original Group | Key Advantages of Oxetane Replacement |

| gem-Dimethyl Isostere | gem-Dimethyl | Blocks metabolism, reduces lipophilicity, improves aqueous solubility nih.govacs.orgacs.orgresearchgate.net |

| Carbonyl Isostere | Carbonyl | Improves metabolic stability, increases three-dimensionality, maintains H-bonding ability acs.orgacs.orgbeilstein-journals.org |

Spirocyclic Oxetanes in SAR

The incorporation of spirocyclic oxetanes, where the oxetane ring is part of a spiro system, is a key strategy in medicinal chemistry to modulate the properties of lead compounds. These motifs are considered structural analogues of commonly used fragments like morpholine (B109124) and can offer significant advantages in terms of physicochemical properties and metabolic stability. researchgate.netnih.govresearchgate.net For instance, the bioisosteric replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane has been shown to improve metabolic stability while concurrently enhancing aqueous solubility. chimia.ch

Studies by Carreira and coworkers on matched pairs of spirocyclic oxetanes and their corresponding carbonyl-containing heterocyclic derivatives have provided valuable insights into their structure-activity relationships (SAR) and structure-property relationships (SPR). acs.org In one such study, they compared the properties of pyrrolidine and piperidine (B6355638) derivatives, where a carbonyl group was replaced by a spiro-oxetane.

The findings from this comparative analysis revealed that for both the pyrrolidine and piperidine pairs, the introduction of the spiro-oxetane ring led to a decrease in aqueous solubility. acs.org However, the effect on lipophilicity was not uniform. acs.org A significant and consistent advantage observed was the considerable improvement in metabolic stability for the oxetane spirocycles when compared to their carbonyl counterparts, as measured by their intrinsic clearance rates. acs.org

| Compound Pair | Modification | Solubility | Lipophilicity | Metabolic Stability (Intrinsic Clearance) | Reference |

| Pyrrolidine Derivatives | Carbonyl vs. Spiro-oxetane | Decreased with oxetane | Opposing effects observed | Considerably improved with oxetane | acs.org |

| Piperidine Derivatives | Carbonyl vs. Spiro-oxetane | Decreased with oxetane | Opposing effects observed | Considerably improved with oxetane | acs.org |

This strategy has been effectively demonstrated in the synthesis of analogues of established drugs. For example, a spirocyclic oxetane building block was used to synthesize an analogue of ciprofloxacin, showcasing the practical application of these motifs in medicinal chemistry to generate novel chemical entities with potentially improved properties. acs.org

Modulation of Drug-Relevant Properties: Basicity, Lipophilicity, and Conformational Preference

The introduction of an oxetane ring, as seen in N-(3-Chlorobenzyl)oxetan-3-amine, is a powerful tool for fine-tuning the drug-relevant properties of a molecule. researchgate.net This four-membered heterocycle can induce profound changes in basicity, lipophilicity, and conformational preference, which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile. nih.govacs.org

Basicity

The oxetane ring exerts a strong inductive electron-withdrawing effect, which can significantly modulate the basicity (pKa) of nearby functional groups, particularly amines. acs.orgdoi.org Placing an oxetane ring at different positions relative to an amine results in a predictable reduction in the amine's pKa. acs.orgnih.gov

α-position: Reduces pKa by ~2.7 units

β-position: Reduces pKa by ~1.9 units

γ-position: Reduces pKa by ~0.7 units

This attenuation of basicity is a key feature, with over half of the oxetane-containing compounds that have entered clinical trials being amino-oxetanes. acs.orgnih.gov This tactical placement allows for the mitigation of issues often associated with high basicity in drug candidates. nih.gov For example, in the optimization of a lead compound, replacing an ethyl group on a piperazine (B1678402) with an oxetane moiety reduced the calculated pKa from 8.0 to 6.4. This change improved target selectivity and permeability while maintaining metabolic stability. acs.orgnih.gov

Lipophilicity

The effect of an oxetane on lipophilicity (logP/logD) is highly dependent on the structural context. Oxetanes are often used as replacements for more lipophilic groups, such as gem-dimethyl groups, to block metabolically weak spots without the associated unfavorable increase in lipophilicity. acs.org

Direct comparisons between spirocyclic oxetane amines and their morpholine analogues reveal nuanced effects on lipophilicity. While the intrinsic lipophilicity (logP) of piperidine-derived spiro-oxetanes increases compared to morpholine, the azetidine-based analogues are notably more polar. ethz.ch When considering the distribution coefficient at physiological pH (logD), the basicity-lowering effect of the oxetane becomes crucial. For more basic amines, this leads to dramatic increases in polarity (lower logD). ethz.ch For instance, certain spiro-oxetane derivatives of pyrrolidine and azetidine (B1206935) are significantly less lipophilic than their morpholine counterpart. ethz.ch

| Compound Series | Comparison | Intrinsic Lipophilicity (logP) | Lipophilicity at pH 7.4 (logD) | Reference |

| Azetidine Analogues | Spiro-oxetane vs. Morpholine | More polar than morpholine | Significantly less lipophilic | ethz.ch |

| Pyrrolidine Analogues | Spiro-oxetane vs. Morpholine | Similar to morpholine | Less lipophilic | ethz.ch |

| Piperidine Analogues | Spiro-oxetane vs. Morpholine | Increased vs. morpholine | Comparable to morpholine (β-spiro) | ethz.ch |

Conformational Preference

The oxetane ring introduces distinct conformational constraints on a molecule. While the unsubstituted ring itself is nearly planar, it possesses a notable pucker. acs.org The introduction of substituents onto the ring, especially at the 3-position, can lead to increased eclipsing interactions, resulting in a more pronounced puckered conformation. acs.org For example, X-ray crystallography revealed a puckering angle of 16° in the substituted oxetane ring of the insecticide EDO. acs.org

Furthermore, incorporating an oxetane into a flexible aliphatic chain can alter its conformational preferences, favoring synclinal arrangements over the more common antiplanar arrangements. researchgate.netnih.gov In some derivatives, the oxetane can also serve as a conformational control element. In the development of the antiviral agent Ziresovir, the oxetane was found to control the conformation and basicity, and its replacement with linkers like cyclopropyl (B3062369) or cyclobutyl groups resulted in lower potency. acs.org NMR spectroscopic analysis of oxetane-containing amino acid oligomers has shown they adopt well-defined secondary structures in solution, dictated by internal hydrogen-bonding motifs similar to β-turns in conventional peptides. acs.org

Computational Chemistry and Molecular Modeling in the Research of N 3 Chlorobenzyl Oxetan 3 Amine

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. Virtual screening, on the other hand, involves the computational screening of large libraries of compounds against a biological target to identify potential hits.

In the context of N-(3-chlorobenzyl)oxetan-3-amine, molecular docking studies can elucidate its potential interactions with various biological targets. For instance, docking studies on similar substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have been performed against monoamine oxidase-B (MAO-B), a potential target for Parkinson's disease. asiapharmaceutics.info These studies often utilize software like iGEMDOCK to predict binding affinities, which are then compared to standard inhibitors. asiapharmaceutics.info The insights gained from such studies on related structures can be extrapolated to hypothesize the binding of this compound to similar targets.

Virtual screening has been successfully employed to identify novel inhibitors for various enzymes. For example, a virtual screen of over 260,000 compounds led to the identification of novel inhibitors for the hepatitis C virus NS5B polymerase. nih.gov This process can be applied to libraries containing this compound to explore its potential activity against a wide range of therapeutic targets. The oxetane (B1205548) ring, a key feature of the molecule, is increasingly recognized for its ability to improve physicochemical properties, making compounds containing this moiety attractive candidates for virtual screening campaigns. researchgate.netresearchgate.net

| Compound Class | Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| Substituted Phenylmethanimines | MAO-B | iGEMDOCK | -120.20 | Hydrophobic interactions, hydrogen bonding |

| Rhodanine Analogs | HCV NS5B Polymerase | Not Specified | IC50 = 7.7 µM | Allosteric site binding |

| Urea-containing Carnosic Acid Derivatives | CDK6 | Not Specified | Not Specified | Hydrogen bonds with active site residues |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds.

The development of a QSAR model would involve:

Synthesizing a series of analogs of this compound.

Measuring their biological activity (e.g., IC50 or Ki).

Calculating a set of molecular descriptors for each analog.

Using statistical methods, such as multiple linear regression or partial least squares, to build the QSAR equation.

Such a model could reveal, for example, that electron-withdrawing groups at the meta position of the benzyl (B1604629) ring are crucial for activity, thus validating the presence of the chlorine atom in this compound. The insights from SAR studies on related compounds, such as dipeptidyl nitrile inhibitors, have shown that substitutions on the phenyl ring can have a significant impact on activity. usp.br

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique can be used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and calculate binding free energies.

For this compound, MD simulations could be performed after docking it into a potential target protein. The Automated Topology Builder (ATB) can be used to generate the necessary molecular force field parameters for the simulation. uq.edu.au The simulation would track the movements of all atoms in the system over a period of nanoseconds, providing insights into the stability of key interactions.

Studies on related systems, such as the interaction of inhibitors with the 5-HT6 serotonin (B10506) receptor, have utilized MD simulations to analyze the stability of salt bridges and hydrogen bonds between the ligand and the receptor. mdpi.com The frequency of occurrence of these interactions during the simulation is a good indicator of their importance for binding. mdpi.com For this compound, MD simulations could reveal the stability of the interactions between the oxetane oxygen, the amine nitrogen, and the 3-chloro-benzyl group with the amino acid residues in the binding pocket. Analysis of the root-mean-square deviation (RMSD) and radius of gyration can provide information on the conformational stability of the complex. nih.gov

| Parameter | Description | Information Gained |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | Stability of the ligand in the binding pocket and the overall protein structure. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | Changes in protein conformation upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key hydrogen bonding interactions for binding affinity. |

| Binding Free Energy Calculation | Estimates the free energy of binding using methods like MM-PBSA or MM-GBSA. | Provides a quantitative measure of binding affinity. |

Conformational Analysis and Stereochemical Considerations

Stereochemistry is another critical factor, as different enantiomers of a chiral molecule can have vastly different biological activities. While this compound itself is not chiral, the introduction of substituents could create chiral centers. The stereochemical configuration can have a profound effect on how the molecule fits into a binding site. For example, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, the stereochemistry of the amine fragment was shown to significantly impact the affinity for the 5-HT6 and D3 receptors. mdpi.com Similarly, studies on adenosine (B11128) A3 receptor agonists have shown that the stereochemistry of the ribose moiety is critical for activity. nih.gov Therefore, if any derivatives of this compound are to be developed, a thorough conformational and stereochemical analysis would be essential.

Prediction of ADME Properties (excluding clinical human trial data)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its success. Computational models are widely used to predict these properties in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles.

For this compound, its ADME properties can be predicted using various computational tools. Lipinski's "rule of five" is a commonly used guideline to assess drug-likeness. acs.org These rules state that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 daltons.

A logP (a measure of lipophilicity) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

The incorporation of an oxetane ring is known to improve physicochemical properties such as aqueous solubility and metabolic stability. researchgate.netresearchgate.net This suggests that this compound may have favorable ADME properties. More advanced computational models can predict other properties such as plasma protein binding, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. A study on novel quinoline (B57606) derivatives, for instance, included an ADME study to predict their pharmacological profiles. acs.org

| Property | Predicted Value/Compliance | Significance |

|---|---|---|

| Molecular Weight | 197.66 g/mol | Complies with Lipinski's rule (<500) |

| logP | ~2.5 (predicted) | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Complies with Lipinski's rule (<10) |

| Aqueous Solubility | Likely improved by the oxetane ring | Important for absorption |

| Metabolic Stability | Potentially enhanced by the oxetane ring | Influences drug half-life |

Advanced Applications and Future Research Directions for N 3 Chlorobenzyl Oxetan 3 Amine in Drug Discovery

Lead Optimization Strategies and Design Principles

In drug discovery, the process of lead optimization is a meticulous journey of refining a biologically active "hit" compound into a viable drug candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. researchgate.net The unique structural and electronic features of the oxetane (B1205548) moiety make scaffolds like N-(3-Chlorobenzyl)oxetan-3-amine particularly valuable in this process.

A primary design principle is the use of the oxetane ring as a non-classical isostere for more common functional groups, such as gem-dimethyl or carbonyl groups. researchgate.netresearchgate.net This substitution can lead to profound improvements in a compound's profile. For instance, replacing a lipophilic gem-dimethyl group with a polar oxetane can significantly enhance aqueous solubility and reduce metabolic degradation, addressing common challenges in drug development. researchgate.net The oxetane's ability to act as a hydrogen bond acceptor, competing effectively with ketones and esters, further allows it to mimic the interactions of a carbonyl group with a biological target. nih.gov

The strategic placement of the 3-chlorobenzyl group also plays a key role. This part of the molecule can be systematically modified to explore the binding pocket of a target protein, enhancing potency and selectivity through specific hydrophobic and electronic interactions. The chlorine atom, for example, can engage in halogen bonding or occupy a specific sub-pocket of the target.

| Property | Hypothetical Analog (N-(3-Chlorobenzyl)propan-2-amine) | This compound | Rationale for Improvement |

| Aqueous Solubility | Low | Increased | The polarity of the oxetane ether improves solvation in water. researchgate.net |

| Metabolic Stability | Moderate (potential for N-dealkylation, benzyl (B1604629) oxidation) | Increased | The oxetane ring can block metabolically labile sites and is often more stable to oxidative metabolism than simple alkyl chains. researchgate.net |

| Lipophilicity (LogP) | High | Reduced | Replacement of a carbon group with a polar ether oxygen lowers lipophilicity. researchgate.net |

| Amine pKa | Higher (~10) | Lower (~8-9) | The electron-withdrawing effect of the oxetane ring reduces the basicity of the amine. nih.gov |

| Three-Dimensionality | Moderate | Increased | The puckered, sp³-rich oxetane ring introduces a defined 3D vector, enhancing shape complementarity with protein targets. researchgate.net |

Table 1: Comparison of Physicochemical Properties. This table illustrates the expected improvements in drug-like properties conferred by the oxetane ring in this compound compared to a hypothetical non-oxetane analog, based on established medicinal chemistry principles.

Development of Next-Generation Oxetane-Based Therapeutics

The demonstrated success of incorporating oxetane rings into clinical candidates underscores their importance in developing next-generation therapeutics. mdpi.com Scaffolds like this compound serve as valuable starting points or building blocks for creating novel drugs with improved efficacy and safety profiles. The 3-amino-oxetane substructure, in particular, is a recurring motif in several compounds that have advanced to clinical trials, often introduced to enhance pharmacokinetic properties. mdpi.com

The development strategy for new therapeutics based on this scaffold would involve using this compound as a core fragment. Medicinal chemists can then build upon this core, modifying the benzyl substituent to achieve high-affinity binding to a specific biological target. For example, by replacing the 3-chlorobenzyl group with other substituted aryl or heteroaryl moieties, libraries of analogs can be generated and screened against various targets, such as kinases, G-protein coupled receptors (GPCRs), or enzymes. This fragment-based or lead-oriented approach allows for the rapid exploration of chemical space around a privileged scaffold known to possess favorable drug-like properties.

| Clinical Candidate | Therapeutic Area | Role of Oxetane Moiety |

| Crenolanib | Oncology (AML, GIST) | Integrated into the core scaffold to modulate properties. |

| Fenebrutinib | Autoimmune (Multiple Sclerosis) | Improves physicochemical properties like solubility and metabolic stability. |

| Ziresovir | Antiviral (RSV) | Enhances pharmacokinetic profile. |

| Lanraplenib | Autoimmune (Lupus) | Part of a piperazine (B1678402) substituent, likely improving solubility and metabolic profile. |

Table 2: Examples of Oxetane-Containing Clinical Candidates. This table highlights several drugs in clinical development that feature an oxetane ring, demonstrating the successful application of this moiety in modern drug discovery.

Emerging Methodologies in Oxetane Synthesis and Medicinal Chemistry

The broader application of oxetanes in drug discovery has been historically limited by synthetic accessibility. However, recent years have seen the development of robust and versatile methods for the synthesis of functionalized oxetanes, including 3-substituted derivatives like this compound.

A common and straightforward method for synthesizing this compound is the reductive amination of oxetan-3-one with 3-chlorobenzylamine. This two-step, one-pot procedure is efficient and amenable to producing a wide range of analogs by simply varying the amine component. mdpi.com

Beyond this classical approach, several emerging methodologies are expanding the toolkit of medicinal chemists. These include:

Intramolecular Williamson Ether Synthesis: A foundational method involving the cyclization of a 1,3-halohydrin under basic conditions.

Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which can form the oxetane ring directly.

Strain-Release Driven Reactions: Using highly strained precursors that rearrange or react to form the oxetane ring, often providing access to complex substitution patterns. researchgate.net

Direct C-H Functionalization: Advanced catalytic methods that allow for the formation of the oxetane ring by activating and cyclizing onto a C-H bond, offering novel and efficient synthetic routes. acs.org

These evolving synthetic strategies are critical for generating diverse libraries of oxetane-containing compounds for high-throughput screening and enabling the rapid optimization of lead candidates. researchgate.netacs.org

| Synthetic Method | Description | Application to this compound Analogs |

| Reductive Amination | Reaction of oxetan-3-one with a primary or secondary amine in the presence of a reducing agent. | Primary method for synthesizing the title compound and a diverse library of N-substituted analogs. mdpi.com |

| Intramolecular Cyclization | Formation of the oxetane ring from an acyclic precursor, typically a 1,3-diol derivative. | Access to oxetane cores with substitution patterns not achievable through other means. |

| Photochemical [2+2] Cycloaddition | Light-induced reaction between a carbonyl and an alkene to form the oxetane ring. | Useful for creating structurally complex and diverse oxetane scaffolds. |

| C-H Oxidative Cyclization | Transition-metal-catalyzed cyclization of an alcohol onto an unactivated C-H bond. | An emerging, atom-economical method for creating substituted oxetanes from simple starting materials. acs.org |

Table 3: Key Methodologies for Oxetane Synthesis. This table summarizes prominent synthetic routes to oxetane-containing molecules relevant for drug discovery programs.

Potential for Polypharmacology and Multi-Target Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves the dysregulation of multiple biological pathways. nih.gov This has fueled interest in polypharmacology—the design of single chemical entities that can modulate multiple targets simultaneously. whiterose.ac.uk The this compound scaffold is a promising starting point for developing such multi-targeted ligands.

The design principle involves a modular approach. The 3-amino-oxetane core can be viewed as a "pharmacokinetic-enhancing" module, imparting favorable properties like solubility and metabolic stability. The N-benzyl substituent, on the other hand, can be considered the "pharmacodynamic-targeting" module. By rationally designing and modifying this portion of the molecule, it is possible to achieve affinity for multiple, distinct protein targets.

For instance, one could envision analogs of this compound where the chlorobenzyl group is replaced by a moiety known to inhibit a specific family of protein kinases, while another part of the molecule is tailored to interact with a second target, such as a GPCR or an ion channel. mdpi.com This strategy aims to create a synergistic therapeutic effect or to address multiple facets of a complex disease with a single drug, potentially leading to improved efficacy and a lower likelihood of drug resistance. The development of such multi-target agents from oxetane-based scaffolds represents a significant future direction in medicinal chemistry. nih.gov

Q & A

Q. What are the common synthetic routes for N-(3-Chlorobenzyl)oxetan-3-amine, and how can reaction conditions be optimized?

- Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, oxetan-3-amine can react with 3-chlorobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C . Optimization may include:

- Catalyst screening : Palladium or nickel catalysts for improved coupling efficiency .

- Solvent selection : DMF enhances solubility but may require post-reaction purification via column chromatography .

- Reaction monitoring : HPLC or TLC (using UV detection at 254 nm) ensures completion, with purity >95% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer: Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Key signals include δ ~4.3–4.6 ppm (oxetane ring protons) and δ ~7.2–7.4 ppm (aromatic protons from the chlorobenzyl group) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 212.1 (C₁₀H₁₁ClN requires 212.06) .

- HPLC : Retention time consistency under gradient elution (e.g., 5–99% acetonitrile in water over 15 min) .

Advanced Research Questions

Q. What strategies are effective in analyzing the compound’s inhibitory activity against enzymes like MurA or CETP?

- Answer:

- Enzyme assays : For MurA inhibition, use a spectrophotometric assay monitoring UDP-N-acetylglucosamine enolpyruvyl transferase activity . For CETP, employ fluorescence-based lipid transfer assays .

- IC₅₀ determination : Dose-response curves (0.1–100 µM) with triplicate measurements to assess potency .

- Control compounds : Compare with known inhibitors (e.g., fosfomycin for MurA or torcetrapib for CETP ).

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

- Answer:

- Reproducibility checks : Validate assay conditions (e.g., pH, temperature, cell lines) .

- Structural analogs : Test positional isomers (e.g., 2- or 4-chloro derivatives) to isolate electronic/steric effects .

- Meta-analysis : Cross-reference data from independent studies (e.g., CETP vs. ferroptosis inhibition ).

Q. What computational methods are used to study interactions between this compound and biological targets?

- Answer:

- Molecular docking : Tools like AutoDock Vina or Glide predict binding poses in MurA or CETP active sites .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., Cl position) with inhibitory activity using Hammett constants .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in synthetic yields reported for this compound?

- Answer:

- Parameter standardization : Fix solvent (DMF vs. acetonitrile), temperature (60°C vs. 80°C), and catalyst loadings .

- Byproduct analysis : LC-MS to identify side products (e.g., di-alkylated amines or oxetane ring-opening derivatives) .

- Scale-up adjustments : Continuous flow reactors may improve reproducibility vs. batch methods .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.